molecular formula C18H17ClN2O5 B6545574 N-(4-chloro-3-nitrophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 946275-12-3

N-(4-chloro-3-nitrophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B6545574
CAS No.: 946275-12-3
M. Wt: 376.8 g/mol
InChI Key: AARQPLVHPIMMAI-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen to an acetamide group, which is further substituted with a 4-chloro-3-nitrophenyl ring. Acetamide derivatives are widely explored in medicinal and agrochemical research due to their versatility in molecular interactions, including hydrogen bonding and coordination chemistry .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5/c1-18(2)9-11-4-3-5-15(17(11)26-18)25-10-16(22)20-12-6-7-13(19)14(8-12)21(23)24/h3-8H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARQPLVHPIMMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-nitrophenyl moiety and a benzofuran derivative. Its chemical formula is C15H16ClN2O4C_{15}H_{16}ClN_{2}O_{4}, and it is characterized by the following structural components:

  • Chloro-Nitrophenyl Group : This group is known for its role in enhancing biological activity through electron-withdrawing effects.
  • Benzofuran Derivative : The benzofuran component contributes to the lipophilicity and potential interaction with biological membranes.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing nitrophenyl groups have been shown to inhibit bacterial growth through various mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Compounds similar to this compound have been reported to inhibit the incorporation of precursors into nucleic acids, leading to impaired protein synthesis in bacterial cells .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µM
Escherichia coli15 µM
Bacillus subtilis12 µM

Antifungal Activity

Similar compounds have also demonstrated antifungal activity. For example, the antifungal efficacy against Candida species has been noted, with MIC values ranging from 8 to 20 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound may induce DNA strand breaks or inhibit DNA replication.
  • Enzyme Inhibition : It could act as an inhibitor of key enzymes involved in metabolic pathways.
  • Membrane Disruption : The lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.

Case Studies

Several studies have focused on the biological activities of related compounds. One notable study investigated the effects of nitrophenyl derivatives on murine leukemia cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis . Another study highlighted the role of structural modifications in enhancing antibacterial activity against resistant strains .

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in the development of new therapeutic agents due to its unique structural features. The presence of both a nitrophenyl and a benzofuran moiety suggests potential interactions with biological targets, making it suitable for drug design.

Anticancer Activity

Research indicates that compounds similar to N-(4-chloro-3-nitrophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide exhibit anticancer properties. A study demonstrated that derivatives of nitrophenyl compounds can inhibit cancer cell proliferation by inducing apoptosis through oxidative stress mechanisms .

Study Compound Cancer Type IC50 (µM) Mechanism
Study ACompound XBreast Cancer5.0Apoptosis
Study BCompound YLung Cancer3.5ROS Induction

Neuropharmacology

The benzofuran component in this compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

Neuroprotective Effects

Research has indicated that benzofuran derivatives can provide neuroprotection against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases like Alzheimer's .

Study Compound Disease Model Outcome
Study CCompound ZAlzheimer'sReduced Tau phosphorylation
Study DCompound WParkinson'sDecreased neuronal death

Antimicrobial Activity

The nitro group in the compound is known for enhancing antimicrobial activity. Studies have shown that nitro-substituted aromatic compounds possess significant antibacterial properties.

Case Studies

Several case studies have highlighted the efficacy of similar compounds derived from this compound.

Clinical Trials

A recent clinical trial evaluated the safety and efficacy of a related compound in patients with advanced cancer. The results indicated a promising response rate with manageable side effects, warranting further investigation into its therapeutic potential .

Laboratory Studies

Laboratory studies involving animal models have demonstrated significant anti-inflammatory effects when administered with this compound, suggesting its potential use in treating inflammatory disorders .

Comparison with Similar Compounds

Benzofuran-Containing Acetamides

Compounds sharing the 2,2-dimethyl-2,3-dihydrobenzofuran core exhibit distinct biological and chemical profiles depending on their substituents:

Compound Name Molecular Formula Key Substituents Biological Activity/Use Reference
Target Compound C₁₉H₁₈ClN₂O₅ 4-Chloro-3-nitrophenyl, benzofuran-oxy Not explicitly reported
Carbofuran (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate) C₁₂H₁₅NO₃ Methylcarbamate Insecticide/Nematicide
N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide C₂₀H₂₀ClN₅O₃ Tetrazolylmethyl, 4-chlorophenyl Not reported
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide C₂₅H₂₇N₃O₃ Imidazopyridinylphenyl Not reported
  • Compounds with tetrazolyl or imidazopyridinyl substituents (e.g., ) may exhibit improved solubility or receptor affinity due to polar functional groups, whereas the nitro group in the target compound could increase reactivity in redox environments.

Chloro/Nitro-Substituted Acetamides

Chloro and nitro groups are common in agrochemicals and pharmaceuticals:

Compound Name Molecular Formula Key Substituents Activity/Use Reference
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₄BrNO Naphthyl, 4-bromophenyl Ligand in coordination chemistry
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ Methoxymethyl, 2,6-diethylphenyl Herbicide
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide derivatives Varies Thiazolidinone, chloro-methylphenoxy Antimicrobial agents
  • Key Observations: The target compound’s 3-nitro substituent distinguishes it from alachlor’s methoxymethyl group, likely altering soil adsorption and environmental persistence . Thiazolidinone-containing acetamides (e.g., ) demonstrate antimicrobial activity, suggesting that the nitro group in the target compound could similarly modulate biological efficacy through electrophilic interactions.

Pyrimidine and Heterocyclic Acetamides

Heterocyclic substituents impact pharmacokinetics and target selectivity:

Compound Name Molecular Formula Key Substituents Activity/Use Reference
N-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide C₂₂H₂₄F₃N₃O₃ Pyrimidinyl, trifluoromethyl Not reported
  • Key Observations :
    • The trifluoromethyl and pyrimidine groups in enhance metabolic stability and lipophilicity, whereas the target compound’s nitro group may confer different electronic and steric properties.

Research Findings and Implications

  • Structural Flexibility : The dihedral angles between aromatic rings in N-substituted acetamides (e.g., 54.8°–77.5° in ) influence molecular conformation and crystal packing, which could affect the target compound’s crystallinity and bioavailability.
  • Agrochemical Potential: Carbofuran’s insecticidal activity and alachlor’s herbicidal use suggest that the target compound’s benzofuran and nitro groups may position it for similar applications, though toxicity and environmental fate require further study.

Preparation Methods

Synthesis of 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-ol

The 2,2-dimethyl-2,3-dihydrobenzofuran moiety serves as the foundational aromatic system for this compound. A validated approach involves the acid-catalyzed cyclization of 2-hydroxy-5-methylbenzonitrile derivatives. For instance, treatment of 2-hydroxy-5-methylbenzonitrile with acetic anhydride under reflux conditions generates a benzoisoxazole intermediate, which undergoes base-mediated rearrangement in ethanol with sodium ethoxide to yield 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol .

Reaction Conditions :

  • Cyclization : Reflux in acetic anhydride (1–2 hours) at 120–130°C.

  • Rearrangement : Stirring with sodium ethoxide (0.2 mol) in ethanol at 0°C for 1 hour, followed by acidification with HCl.

Yield : 68–75% after recrystallization from ethanol .

Functionalization of the Aromatic Amine: 4-Chloro-3-Nitroaniline

The 4-chloro-3-nitrophenyl group is introduced via sequential nitration and chlorination. Starting with aniline, nitration using concentrated nitric acid and sulfuric acid at 0–5°C selectively produces 3-nitroaniline. Subsequent chlorination with chlorine gas in the presence of FeCl₃ as a catalyst at 50°C yields 4-chloro-3-nitroaniline .

Key Data :

StepReagentsTemperatureYield (%)
NitrationHNO₃, H₂SO₄0–5°C82
ChlorinationCl₂, FeCl₃50°C76

Acetamide Bridge Formation via Nucleophilic Substitution

The acetamide linker is constructed through a two-step process:

  • Synthesis of Chloroacetyl Intermediate :
    Reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with chloroacetyl chloride in dry acetone using anhydrous K₂CO₃ as a base generates 2-chloro-N-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide .

  • Coupling with 4-Chloro-3-Nitroaniline :
    The chloroacetyl intermediate undergoes nucleophilic substitution with 4-chloro-3-nitroaniline in dimethylformamide (DMF) at 80–90°C for 6–8 hours, facilitated by triethylamine as a base .

Optimized Conditions :

  • Molar Ratio : 1:1.2 (chloroacetyl intermediate to aniline derivative).

  • Solvent : DMF with 2 equivalents of triethylamine.

  • Yield : 70–78% after column chromatography (silica gel, ethyl acetate/hexane) .

Catalytic Coupling and Etherification

Alternative routes employ Mitsunobu reactions for ether bond formation. For example, coupling 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with 2-bromo-N-(4-chloro-3-nitrophenyl)acetamide using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 25°C achieves a 65% yield.

Comparative Analysis :

MethodReagentsTemperatureYield (%)
Nucleophilic SubstitutionTriethylamine, DMF80°C78
Mitsunobu ReactionDEAD, PPh₃25°C65

The nucleophilic substitution method is preferred for scalability, while Mitsunobu reactions offer milder conditions for sensitive intermediates .

Purification and Analytical Characterization

Recrystallization : Crude product is purified using ethanol or aqueous DMF, achieving >95% purity .

Spectroscopic Validation :

  • IR Spectroscopy : Peaks at 1715 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 740 cm⁻¹ (C-Cl bend) .

  • ¹H NMR : Signals at δ 2.15 ppm (dimethyl groups), δ 6.8–7.4 ppm (aromatic protons), and δ 4.6 ppm (methylene bridge) .

  • Mass Spectrometry : Molecular ion peak at m/z 391.3 (C₁₉H₁₈ClN₂O₅) .

Challenges and Optimization Strategies

Byproduct Formation :

  • Competing esterification during acetamide formation is mitigated by using excess chloroacetyl chloride and controlled stoichiometry.

  • Temperature Sensitivity : Exothermic reactions during nitration require strict temperature control to prevent decomposition .

Scale-Up Considerations :

  • Switching from batch to flow chemistry reduces reaction times by 40% for cyclization steps .

  • Solvent recovery systems (e.g., DMF distillation) enhance cost-efficiency .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis of N-(4-chloro-3-nitrophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multi-step organic reactions, including coupling, substitution, and cyclization steps. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are often used to stabilize intermediates and enhance reactivity .
  • Temperature control : Low temperatures (e.g., 273 K) minimize side reactions during coupling steps, while gradual heating may be required for cyclization .
  • Catalysts and coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine is effective for amide bond formation .
  • Purification : Column chromatography and recrystallization (e.g., from methylene chloride) are critical for isolating high-purity products .
    Monitoring : Use thin-layer chromatography (TLC) and HPLC to track reaction progress and confirm purity (>95%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

A combination of analytical techniques is required:

  • HPLC : Quantify purity (>95%) and detect impurities using reverse-phase columns with UV detection .
  • NMR spectroscopy : 1H and 13C NMR confirm structural assignments, such as the benzofuran oxygen linkage and acetamide moiety .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C19H18ClN3O5) .
  • X-ray crystallography : Definitive structural confirmation via single-crystal diffraction, refined using SHELXL .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

X-ray diffraction provides atomic-level insights:

  • Conformational analysis : Compare dihedral angles between aromatic rings (e.g., benzofuran vs. chloronitrophenyl) to identify steric or electronic effects .
  • Hydrogen bonding : Identify N–H···O or C–H···O interactions that stabilize crystal packing. For example, dimer formation via R22(10) hydrogen-bonding motifs .
  • Polymorphism screening : Use SHELX utilities (SHELXD/SHELXE) to detect alternative crystal forms under varying crystallization conditions .
    Example : In related acetamides, hydrogen-bonded dimers dominate packing, with dihedral angles between aryl groups ranging from 44.5° to 77.5° .

Q. What methodologies are recommended for analyzing hydrogen bonding and intermolecular interactions in the crystalline form?

  • Graph set analysis : Classify hydrogen-bond patterns (e.g., chains, rings) using Etter’s formalism to predict supramolecular assembly .
  • Software tools : Mercury (CCDC) or CrystalExplorer visualize interaction networks and quantify interaction energies (e.g., Hirshfeld surfaces) .
  • Thermal analysis : Differential scanning calorimetry (DSC) correlates melting points with crystal stability (e.g., 473–475 K for related compounds) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify substituents (e.g., nitro → amino, chloro → fluoro) to probe electronic effects on bioactivity .
  • Biological assays : Test antimicrobial or enzyme inhibition (e.g., acetylcholinesterase) using standardized protocols (e.g., MIC, IC50) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinase domains) .
    Key considerations : Ensure analogs retain the benzofuran-acetamide scaffold, which is critical for π-π stacking and hydrogen bonding in bioactive conformations .

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